Ethyl 3-(5-phenylfuran-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-phenylfuran-2-yl)acrylate is a heterocyclic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound features a furan ring substituted with a phenyl group and an ethyl acrylate moiety. It is primarily used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-phenylfuran-2-yl)acrylate typically involves the reaction of 5-phenylfuran-2-carbaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds via a Knoevenagel condensation, forming the desired product with good yields.
Industrial Production Methods
The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated esters.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-(5-phenylfuran-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of ethyl 3-(5-phenylfuran-2-yl)acrylate is primarily related to its ability to interact with biological targets through its furan and phenyl moieties. These interactions can modulate various molecular pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-benzoyl-5-phenylfuran-2-yl)coumarins: These compounds share the furan ring structure but have additional coumarin moieties, which may enhance their biological activity.
3-(2-furyl)acrylic acids: These compounds are structurally similar but contain a carboxylic acid group instead of an ester, affecting their reactivity and applications.
Uniqueness
Ethyl 3-(5-phenylfuran-2-yl)acrylate is unique due to its specific combination of a furan ring, phenyl group, and ethyl acrylate moiety. This structure provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl (E)-3-(5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b11-9+ |
InChI Key |
VEHYQQRSTFRELZ-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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